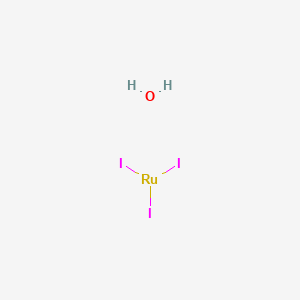

Ruthenium(III) iodide hydrate

Description

Contextual Significance in Transition Metal Chemistry

Ruthenium(III) iodide hydrate (B1144303) holds a significant position in the study of transition metal chemistry, primarily due to the versatile nature of the ruthenium center. As a member of the platinum group metals, ruthenium is known for its ability to exist in multiple oxidation states and to form a wide array of coordination complexes.

In the context of chemical synthesis, Ruthenium(III) iodide hydrate is particularly valued as a catalyst. chemimpex.com It facilitates a range of organic reactions, including:

Oxidation and Hydrogenation Reactions : It serves as a catalyst in both oxidation and hydrogenation processes.

Cross-Coupling Reactions : It is used to facilitate the formation of complex organic molecules. chemimpex.com

Acetalization : The compound can act as a Lewis acid to catalyze the acetalization of aldehydes and ketones.

The reactivity of this compound can be contextualized by comparing it to other ruthenium(III) halides, such as Ruthenium(III) chloride hydrate and Ruthenium(III) bromide hydrate. While Ruthenium(III) chloride is highly soluble in water and widely used as a precursor for various catalysts, this compound is less soluble and its applications are more specific. wikipedia.org Ruthenium(III) bromide, on the other hand, is noted as a stronger oxidizing agent.

Table 2: Comparison of Ruthenium(III) Halide Hydrates

| Compound | Molecular Formula | Appearance | Key Applications | Source(s) |

|---|---|---|---|---|

| This compound | RuI₃·xH₂O | Black/dark grey powder | Catalysis (oxidation, cross-coupling) | chemimpex.com |

| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | Dark brown/black solid | Versatile catalyst precursor (e.g., hydrogenation, metathesis) | sigmaaldrich.com |

| Ruthenium(III) bromide hydrate | RuBr₃·xH₂O | Dark-colored solid | Oxidizing agent in synthesis and electrochemistry | |

Interdisciplinary Relevance of Ruthenium(III) Compounds

The significance of ruthenium(III) compounds extends beyond traditional chemistry into various interdisciplinary research areas. Their unique electronic properties and reactivity make them valuable in materials science, medicine, and electrochemistry. chemimpex.comnih.gov

Materials Science : Ruthenium compounds are integral to the development of advanced materials. chemimpex.com For instance, Ruthenium(III) chloride hydrate is used as a precursor for creating thin films in electronic components like memory devices and microelectromechanical systems (MEMS). sigmaaldrich.com this compound is also utilized in creating materials such as conductive polymers and nanostructures. chemimpex.com

Medicine : Ruthenium(III) complexes have emerged as a promising class of metal-based anticancer agents, investigated as alternatives to traditional platinum-based drugs. nih.govfrontiersin.org A significant body of research has shown that these complexes can exhibit selective cytotoxicity toward cancer cells. nih.gov Their mechanism of action often involves interaction with biomolecules like plasma proteins and DNA, which can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govmatthey.com The ability of ruthenium to mimic iron in binding to certain biological molecules is a key feature in its potential therapeutic applications. matthey.com

Electrochemistry and Energy : In the field of electrochemistry, ruthenium compounds are explored for their potential in energy conversion and storage. chemimpex.com They are used in applications like fuel cells and have been investigated as sensitizers in dye-sensitized solar cells (DSSCs) to improve light absorption and energy conversion efficiency. chemimpex.comsigmaaldrich.com Recently, Ruthenium(III) complexes have also been designed as bifunctional catalysts for processes like the electrocatalytic nitrogen reduction reaction (NRR) to produce ammonia. rsc.orgrsc.org

Properties

IUPAC Name |

triiodoruthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLIQGJRXPCWLY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ru](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2I3ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746508 | |

| Record name | Triiodoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208346-20-7 | |

| Record name | Triiodoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium triiodide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Chemistry of Ruthenium Iii Iodide Hydrate

Formation of Ruthenium Nanoparticles

Ruthenium nanoparticles (RuNPs) can be synthesized from ruthenium(III) precursors through various reduction methods. For instance, ruthenium(III) chloride (RuCl₃) can be reduced to form RuNPs. A novel method involves the reduction of an ethylenediamine-RuCl₃ complex using sodium borohydride (B1222165) to create water-dispersible and stable RuNPs. nih.gov Another approach utilizes the reduction of ruthenium nitrosyl nitrate (B79036) with sodium borohydride in flow reactors to produce RuNPs with tunable sizes. rsc.org The choice of precursor and reaction conditions, such as pH and mixing speed, plays a crucial role in controlling the size and distribution of the resulting nanoparticles. rsc.org Bio-inspired methods have also been explored, using plant extracts as both reducing and stabilizing agents for the synthesis of RuNPs from ruthenium precursors. sciety.org

| Ruthenium Precursor | Reducing/Stabilizing Agent | Resulting Nanoparticle Characteristics |

| Ethylenediamine-RuCl₃ complex | Sodium borohydride | Water-dispersible, stable RuNPs. nih.gov |

| Ruthenium nitrosyl nitrate | Sodium borohydride | Tuneable average size (2–4 ± 0.5 nm) with narrow size distributions. rsc.org |

| Ruthenium(III) acetylacetonate (B107027) | - (on porous carbon) | Ru NPs (5 ± 0.2 nm) supported on plastic-derived carbons. nih.gov |

| Tridax procumbens leaf extract | Tridax procumbens leaf extract | Uniform size and morphology. sciety.org |

Supported Ruthenium Systems for Catalysis

Ruthenium(III) precursors are widely used to prepare supported ruthenium catalysts, where ruthenium nanoparticles are dispersed on a high-surface-area support material. This enhances the catalytic activity and stability of the ruthenium.

Ruthenium(III) chloride hydrate (B1144303) is a common precursor for creating these supported systems. ipb.ptrsc.org For example, it has been used to prepare ruthenium catalysts on multi-walled carbon nanotubes (MWCNTs) for the wet air oxidation of aniline. ipb.pt In another study, RuCl₃·nH₂O was used to prepare supported ruthenium catalysts on different forms of titanium dioxide (TiO₂) and silica-alumina (SiO₂·Al₂O₃) for Fischer-Tropsch synthesis. rsc.org The nature of the support material has been shown to significantly influence the dispersion of the ruthenium particles and, consequently, the catalytic performance. rsc.org

Microwave-assisted polyol synthesis is another method used to prepare TiO₂-supported ruthenium catalysts from precursors like RuCl₃ and ruthenium(III) acetylacetonate for applications such as levulinic acid hydrogenation. mdpi.com The choice of precursor and preparation conditions, including temperature and irradiation time, was found to significantly affect the catalyst's activity. mdpi.com Mild synthesis conditions have also been developed for anchoring ruthenium nanoparticles, derived from RuCl₃·H₂O, onto mesoporous silica (B1680970) materials like MCM-41 and SBA-15. rsc.org

| Ruthenium Precursor | Support Material | Application | Key Findings |

| Ruthenium(III) chloride (RuCl₃·xH₂O) | Multi-walled carbon nanotubes (MWCNT) | Wet air oxidation of aniline. ipb.pt | The precursor choice influenced catalyst efficiency. ipb.pt |

| Ruthenium(III) chloride (RuCl₃·nH₂O) | TiO₂, SiO₂·Al₂O₃ | Fischer-Tropsch synthesis. rsc.org | Support structure determined Ru particle dispersion and catalytic performance. rsc.org |

| RuCl₃ and Ruthenium(III) acetylacetonate | TiO₂ | Levulinic acid hydrogenation. mdpi.com | Preparation conditions significantly affected catalyst activity. mdpi.com |

| RuCl₃·H₂O | Mesoporous silica (MCM-41, SBA-15) | Oxidative Wittig coupling reactions. rsc.org | Well-dispersed RuNPs (avg. size 3 nm) were obtained. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Ruthenium Iii Iodide Hydrate Systems

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopies are fundamental in probing the molecular and electronic structure of Ruthenium(III) iodide hydrate (B1144303). These techniques provide critical information on electron transitions, the nature of chemical bonds, and the coordination environment of the ruthenium center.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within Ruthenium(III) iodide hydrate. The spectra are typically characterized by both d-d transitions and more intense charge-transfer bands.

Ruthenium(III) complexes, with a d⁵ electronic configuration, can exhibit spin-forbidden d-d transitions. ias.ac.in However, these are often weak and can be obscured by much stronger charge-transfer bands. ias.ac.inuzh.chcutm.ac.in Charge-transfer transitions involve the movement of an electron between the metal and the ligands. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the direction of electron transfer. careerendeavour.com

In iodo complexes of ruthenium(III), LMCT bands are prominent due to the presence of iodide, a ligand that is relatively easy to oxidize. careerendeavour.com For instance, a high-spin iodo-arsine ruthenium(III) complex displays several intense charge-transfer bands in its electronic spectrum. ias.ac.in It is important to note that the solvent can influence the position of these absorption maxima. uomustansiriyah.edu.iq

Detailed research findings for a high-spin Ru(III) iodo-arsine complex are presented below, which can provide an indication of the types of transitions to be expected for this compound.

| Electronic Transition | Wavelength (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Tentative Assignment |

| Transition 1 | 800 | 510 | Charge-Transfer |

| Transition 2 | 660 | 864 | Charge-Transfer |

| Transition 3 | 380 | 3014 | Charge-Transfer |

| Transition 4 | 330 | 4360 | Charge-Transfer |

Data for a high-spin Ru(III) iodo-arsine complex. ias.ac.in

Infrared and Raman Spectroscopy for Vibrational Modes and Coordination Environment Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of this compound. nih.govacs.org These methods provide insights into the bonding within the molecule, particularly the Ru-I bonds and the presence of water of hydration.

The IR spectrum of a compound provides information on the absorption of infrared radiation corresponding to the vibrational transitions of molecules. hzdr.de In contrast, Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule. sapub.org

For this compound, the key vibrational modes of interest are the Ru-I stretching frequencies. These are typically observed in the far-infrared region of the spectrum. Additionally, the presence of water of hydration will give rise to characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. The coordination of water molecules to the ruthenium center would also result in observable Ru-O stretching modes.

While specific, detailed IR and Raman spectra for this compound are not widely published, data from related ruthenium complexes can provide expected frequency ranges for key vibrational modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Ru-I Stretching | ~180-210 | Raman |

| Ru-Cl Stretching | ~320 | IR |

| Ru-N (pyridine) Stretching | ~374 | IR |

| C=N (imine) Stretching | ~1595 | IR |

| O-H Stretching (water) | ~3200-3700 | IR |

Data compiled from various ruthenium complexes. rsc.orgresearchgate.net

Magnetic Resonance and X-ray Structural Techniques

To fully elucidate the structure of this compound, magnetic resonance and X-ray diffraction techniques are indispensable. These methods provide detailed information about the solution-state structure, the electronic spin state of the ruthenium ion, and the precise arrangement of atoms in the solid state.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. However, for paramagnetic compounds like this compound, obtaining and interpreting NMR spectra presents significant challenges. nih.gov The unpaired electron on the Ru(III) center leads to significant broadening of NMR signals and large chemical shifts, a phenomenon known as paramagnetic shifting. nih.gov

Due to these challenges, the NMR spectra of paramagnetic Ru(III) complexes are often difficult to analyze without the aid of theoretical calculations, such as Density Functional Theory (DFT). nih.govnih.gov DFT calculations can help to predict the paramagnetic shifts and aid in the assignment of the observed resonances. nih.gov

Despite the difficulties, ¹H and ¹³C NMR spectroscopy can, in principle, provide valuable information about the ligand environment around the ruthenium center in solution. The presence of water of hydration would be expected to give a distinct signal in the ¹H NMR spectrum, although its observation might be complicated by exchange processes and paramagnetic broadening.

Electron Paramagnetic Resonance Spectroscopy for Ruthenium(III) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, making it ideal for characterizing the Ru(III) center in this compound. Ruthenium(III) is a d⁵ ion and typically forms low-spin octahedral complexes with a total electron spin S = 1/2. researchgate.net

The EPR spectra of low-spin Ru(III) complexes are often characterized by a rhombic symmetry, giving rise to three different g-values (gₓ, gᵧ, g₂). researchgate.net These g-values are sensitive to the electronic structure and the coordination environment of the ruthenium ion.

| Complex Type | g₁ | g₂ | g₃ |

| Low-spin Ru(III) Schiff base complexes | ~2.2-2.4 | ~2.1-2.2 | ~1.9-2.0 |

| Rhombically distorted low-spin d⁵ Ru(III) species | 2.69 | 2.42 | 1.72 |

Data compiled from various low-spin Ru(III) complexes. researchgate.net

X-ray Diffraction for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com For this compound, single-crystal XRD could provide definitive information on the coordination geometry of the ruthenium ion, the Ru-I and Ru-O bond lengths, and the arrangement of the water molecules in the crystal lattice.

While a crystal structure for the hydrated form of Ruthenium(III) iodide is not available in the crystallographic databases, the structure of the anhydrous α-polymorph of Ruthenium(III) iodide (α-RuI₃) has been reported. researchgate.net It adopts a layered honeycomb lattice structure. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry stands as a pivotal analytical technique for the characterization of inorganic and coordination compounds, including this compound. Soft ionization techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are exceptionally well-suited for analyzing coordination complexes. upce.cz ESI-MS facilitates the transfer of ions from a solution phase directly into the gas phase for detection, making it ideal for studying the speciation of complexes in solution. upce.cz This method provides critical data on the molecular weight, elemental composition, and structural arrangement of the compound through the analysis of its molecular ions and fragmentation patterns. nih.gov

Research on various ruthenium complexes demonstrates the power of ESI-MS in identifying the molecular species present in solution. acs.orgresearchgate.netuow.edu.au For this compound, analysis via ESI-MS would involve dissolving the compound in a suitable solvent and analyzing the resulting solution. The technique is sensitive enough to detect various charged species, including aquated or solvated ruthenium iodide cations that may form.

A key feature in the mass spectrum of a ruthenium-containing ion is its unique and complex isotopic pattern. Ruthenium has seven stable isotopes, leading to a characteristic distribution of peaks that serves as a definitive signature for the presence of one or more ruthenium atoms in an ion. upce.cz

The table below outlines potential cationic species that could be identified by ESI-MS when analyzing a solution of this compound. The exact species observed would depend on solvent composition, pH, and concentration.

Table 1: Hypothetical Molecular Ions for this compound in ESI-MS Based on the most abundant isotopes: ¹⁰²Ru, ¹²⁷I, ¹⁶O, ¹H.

| Plausible Ion Formula | Description | Calculated m/z (Monoisotopic) |

|---|---|---|

| [RuI₂(H₂O)₂]⁺ | Diiodo-diaqua-ruthenium(III) cation, formed by dissolution and dissociation in an aqueous medium. | 492.7 |

| [RuI₂(CH₃OH)₂]⁺ | Diiodo-bis(methanol)-ruthenium(III) cation, if methanol (B129727) is used as the solvent. | 520.8 |

| [RuI(H₂O)₄]²⁺ | Iodo-tetraaqua-ruthenium(III) cation, a potential species in highly aqueous environments. | 249.9 (charge = +2) |

To further elucidate the structure of the detected ions, tandem mass spectrometry (MS/MS) is employed. acs.org This technique involves selecting a specific precursor ion, accelerating it to induce collisions with an inert gas (Collision-Induced Dissociation, CID), and then analyzing the resulting product ions. nih.govuab.edu The fragmentation process for coordination complexes typically involves the sequential loss of neutral ligands, such as water, or anionic ligands like iodide. scispace.com This provides direct insight into the composition and connectivity of the complex.

For a hypothetical precursor ion such as [RuI₂(H₂O)₂]⁺, a plausible fragmentation pathway can be proposed. The initial fragments would likely arise from the loss of the most weakly bound ligands, which are typically the solvent molecules (water), followed by the loss of the halide ligands.

Table 2: Illustrative MS/MS Fragmentation Pathway for a [RuI₂(H₂O)₂]⁺ Ion Fragmentation is induced by Collision-Induced Dissociation (CID).

| Precursor Ion (m/z) | Collision Energy | Neutral Loss | Product Ion (m/z) | Interpretation |

|---|---|---|---|---|

| 492.7 | Low | H₂O (18 u) | 474.7 | Loss of one water ligand. |

| 474.7 | Medium | H₂O (18 u) | 456.7 | Loss of the second water ligand. |

| 456.7 | High | I (127 u) | 329.7 | Loss of a neutral iodine radical. |

| 329.7 | High | I (127 u) | 202.7 | Loss of the second iodine radical. |

The systematic analysis of these fragmentation patterns allows for the confident reconstruction of the precursor ion's structure, confirming the ligands directly coordinated to the ruthenium center. While challenges in interpretation can arise from unexpected gas-phase reactions or the formation of adducts, ESI-MS/MS remains an indispensable tool for the detailed structural characterization of complex systems like this compound. upce.cz

Coordination Chemistry and Ligand Field Theory of Ruthenium Iii Iodide Complexes

Ligand Exchange Dynamics and Substitution Reactions

The coordination sphere of ruthenium(III) iodide in aqueous or hydrated forms, often represented as [RuI₃(H₂O)ₓ], is dynamic and susceptible to ligand substitution reactions. The aqua and iodide ligands can be displaced by a variety of incoming nucleophiles, a process that is fundamental to the synthesis of more complex ruthenium species. The lability of the ancillary ligands is a key factor in facilitating efficient halide exchange. acs.org

Substitution reactions are typically carried out by reacting Ruthenium(III) iodide hydrate (B1144303), or RuI₃ formed in situ from a precursor like Ruthenium(III) chloride hydrate and an iodide salt, with the desired ligand in a suitable solvent, often with heating. wikipedia.orgnih.govwikipedia.orgniscpr.res.in The mechanism of these exchanges can be influenced by the nature of the incoming ligand and the reaction conditions. The iodide ion itself can participate in and catalyze substitution on other Ruthenium(III) centers. acs.org This reactivity allows for the rational design and synthesis of complexes where the iodide and aqua ligands are systematically replaced by stronger-field or chelating ligands, leading to thermodynamically more stable products.

Formation of Ruthenium(III) Coordination Complexes with Diverse Ligand Systems

The versatility of Ruthenium(III) iodide hydrate as a starting material is evident in its reactions with a broad spectrum of ligand architectures, leading to complexes with tailored steric and electronic properties.

Polypyridyl and diimine ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), are cornerstone ligands in ruthenium chemistry. Reaction of this compound with these bidentate chelating ligands typically results in the formation of stable, six-coordinate octahedral complexes. Depending on the stoichiometry, complexes of the general formula [Ru(N-N)₂I₂]⁺ or [Ru(N-N)₃]³⁺ can be synthesized, where N-N represents the diimine ligand. instras.com In these complexes, the iodide can function as a primary coordinating ligand within the inner sphere or as a counter-ion in the outer sphere. instras.comnih.gov The strong π-acceptor character of these ligands stabilizes the Ru(III) oxidation state and influences the complex's photophysical and electrochemical properties.

| Ligand Type | Example Ligand | Resulting Complex Formula (General) | Coordination Mode |

|---|---|---|---|

| Polypyridyl | 2,2'-bipyridine (bpy) | [Ru(bpy)₂I₂]⁺ | Bidentate (N,N') |

| Diimine | 1,10-phenanthroline (phen) | [Ru(phen)₂I₂]⁺ | Bidentate (N,N') |

| Mixed Polypyridyl | 9,10-phenanthrenequinonediimine (phi) | [Ru(bpy)₂(phi)]²⁺ | Bidentate (N,N') |

Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, offer remarkable structural diversity and are capable of stabilizing ruthenium in various oxidation states. nih.gov These ligands can be designed to be bidentate, tridentate, or tetradentate, coordinating to the Ruthenium(III) center through nitrogen and oxygen donor atoms. mdpi.com Synthesis of these complexes generally involves refluxing the ruthenium salt with the Schiff base ligand in a solvent like ethanol, leading to the displacement of iodide and water ligands. nih.govniscpr.res.in The resulting complexes are typically neutral or anionic, with the specific geometry and properties being highly dependent on the ligand's structure. nih.govunite.edu.mk Similarly, azoimine ligands form stable chelate rings with the Ru(III) ion, creating robust complexes with potential applications in catalysis. researchgate.net

| Ligand Class | Donor Atoms | Typical Resulting Geometry | Reference |

|---|---|---|---|

| Tridentate Schiff Base (ONO) | O, N, O | Distorted Octahedral | unite.edu.mk |

| Tetradentate Schiff Base (N₂O₂) | N, N, O, O | Octahedral | mdpi.com |

| Azo-containing Phenolate Ligands | N, N, O | Octahedral | researchgate.net |

Porphyrin and phthalocyanine (B1677752) macrocycles are tetradentate ligands that impose a square-planar coordination geometry on the metal ion. When coordinated to Ruthenium(III), these macrocycles occupy the four equatorial positions. The remaining two axial positions, perpendicular to the macrocyclic plane, are available for coordination by other ligands, such as iodide. The synthesis of [Ru(Por)I₂]⁻ or [Ru(Pc)I₂]⁻ type complexes can be envisioned, where the iodide ions act as axial ligands. The electronic properties of the central ruthenium atom are significantly modulated by the highly conjugated π-system of the macrocycle. researchgate.net Thiaporphyrins, a core-modified porphyrin, are also known to form stable complexes with Ruthenium(III). researchgate.net These frameworks are of significant interest due to their catalytic activity and unique spectroscopic features. acs.org

Electrochemical and Redox Properties of Ruthenium(III) Species

The electrochemical behavior of Ruthenium(III) complexes is a key feature of their chemistry. The Ru(III) state can be readily oxidized to Ru(IV) or reduced to Ru(II), and the potential at which these redox events occur is highly sensitive to the nature of the coordinated ligands.

Cyclic voltammetry (CV) is a powerful technique used to probe the redox properties of these complexes. umb.eduumb.edu For many Ruthenium(III) iodide complexes and their derivatives, CV studies reveal one-electron redox processes corresponding to the Ru(III)/Ru(II) and Ru(IV)/Ru(III) couples. rsc.org These processes can be electrochemically reversible, quasi-reversible, or irreversible, depending on the stability of the different oxidation states in the specific solvent and electrolyte system. rsc.org

The reduction potential for the Ru(III)/Ru(II) couple is significantly influenced by the ligand set. π-acceptor ligands like polypyridyls stabilize the lower Ru(II) oxidation state, making the complex harder to reduce and thus shifting the redox potential to more negative values. nih.gov Conversely, strong σ-donating ligands stabilize the higher Ru(III) and Ru(IV) oxidation states. For instance, certain Ru(III) Schiff base complexes exhibit a reversible oxidation couple assigned to the metal-centered Ru(IV)/Ru(III) transition. niscpr.res.in This tunability of redox potentials is critical for applications in catalysis, sensing, and molecular electronics.

| Complex Type | Redox Couple | Nature of Process | Observations |

|---|---|---|---|

| Ruthenium(III) Polypyridyl | Ru(III)/Ru(II) | Quasi-reversible | Formal reduction potentials shift based on ligand charge. nih.gov |

| Ruthenium(III) Schiff Base | Ru(IV)/Ru(III) | Reversible | Demonstrates accessibility of the Ru(IV) state. niscpr.res.in |

| mer-[RuIIICl₃L(CH₃CN)] | Multiple | Reversible and Quasi-reversible | Shows three distinct one-electron redox processes. rsc.org |

Electron Transfer Mechanisms in Ruthenium(III) Systems

Electron transfer (ET) reactions are fundamental to the chemistry of transition metal complexes, including those of Ruthenium(III). These redox processes, where an electron moves from a reductant to an oxidant, can proceed through two primary mechanisms: inner-sphere and outer-sphere electron transfer.

Outer-Sphere Electron Transfer

In an outer-sphere mechanism, the coordination shells of the reactant complexes remain intact during the electron transfer event. wikipedia.org The electron "hops" through space from the reductant to the oxidant while the two species are in proximity. wikipedia.org The rate of this process is governed by several factors, as described by Marcus Theory, including the thermodynamic driving force of the reaction and the reorganization energy (λ). Reorganization energy is the energy required to change the bond lengths and solvent orientation of the reactants to match the geometry of the products post-electron transfer.

Outer-sphere ET is the default mechanism unless the specific conditions for an inner-sphere pathway are met. wikipedia.org It is common in systems with substitution-inert complexes or where bulky ligands prevent close approach of the metal centers. wikipedia.orgwikipedia.org

Inner-Sphere Electron Transfer

The inner-sphere mechanism is characterized by the formation of a chemical bridge between the oxidant and the reductant. wikipedia.org A ligand from one complex, possessing at least one additional lone pair of electrons, binds to the other metal center, creating a transient bridged intermediate. wikipedia.orglibretexts.org The electron is then transferred through this bridging ligand. wikipedia.org

Common bridging ligands include halides (like iodide), hydroxide (B78521), thiocyanate, and pyrazine. wikipedia.org After the electron transfer is complete, the bridge may break, or in some cases, the bridging ligand is transferred from one metal center to the other. libretexts.org This mechanism is often significantly faster than the outer-sphere pathway because the covalent linkage of the bridge provides a more efficient conduit for the electron. wikipedia.orgcsbsju.edu

In the context of Ruthenium(III) iodide, the iodide ligand itself is an excellent candidate for facilitating inner-sphere electron transfer due to its ability to act as a bridging ligand. For instance, in dye-sensitized solar cells, the regeneration of an oxidized ruthenium-based dye by iodide has been proposed to occur via an inner-sphere electron transfer (ISET) mechanism, where the iodide ion positions itself next to a ligand on the ruthenium complex to facilitate the transfer. acs.org

The following table compares the key features of these two mechanisms in the context of Ruthenium(III) systems.

| Feature | Outer-Sphere Electron Transfer | Inner-Sphere Electron Transfer |

| Coordination Spheres | Remain separate and intact. wikipedia.org | A shared bridging ligand connects the two metal centers. wikipedia.org |

| Requirement | Proximity of redox partners. | One reactant must have a suitable bridging ligand and the other must have a coordination site available for the bridge to form. |

| Electron Pathway | Electron "hops" through space between the complexes. wikipedia.org | Electron is transferred through the molecular orbitals of the bridging ligand. wikipedia.org |

| Ligand Role | Ligands influence the reorganization energy and redox potential. | A specific ligand acts as a conduit for the electron; ligand transfer is possible. libretexts.org |

| Example in Ru(III) Systems | Self-exchange reactions like [Ru(NH₃)₆]²⁺/³⁺. | Reduction of a Ru(III) complex by a reductant where a halide (e.g., iodide) can form a bridge. |

Computational Chemistry and Theoretical Investigations of Ruthenium Iii Iodide Hydrate

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying ruthenium complexes, providing reliable descriptions of their electronic structure and reactivity. DFT calculations for ruthenium-containing compounds often employ specialized basis sets and functionals to accurately account for the relativistic effects inherent to heavy elements like ruthenium.

Once an optimized geometry is obtained, Frontier Molecular Orbital (FMO) analysis can be performed to understand the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics indicate its capacity to accept electrons (electrophilicity). For a Ru(III) complex, the HOMO and LUMO are typically dominated by ruthenium d-orbitals and ligand-based orbitals. A hypothetical FMO analysis for Ruthenium(III) iodide hydrate (B1144303) would likely show significant contributions from both ruthenium 4d and iodine 5p orbitals to the frontier orbitals, influencing its redox properties and reactivity towards various substrates.

| Molecular Orbital | Primary Atomic Orbital Contributions | Implication for Reactivity |

|---|---|---|

| LUMO | Ru(4d), I(5p) | Susceptibility to nucleophilic attack or reduction |

| HOMO | Ru(4d), I(5p) | Tendency to undergo oxidation or act as a nucleophile |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (e.g., UV-Vis spectra) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For ruthenium complexes, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions.

While an experimental UV-Vis spectrum specifically for this compound is not widely reported, studies on related Ru(III) chloro complexes show characteristic d-d absorption bands. researchgate.net A TD-DFT calculation on a model of this compound would predict the energies and intensities of its electronic transitions. Given the presence of iodide ligands, which are more easily oxidized than chloride, one might expect to see lower energy LMCT bands compared to the corresponding chloro complex. The calculated spectrum could then be compared with experimental data to validate the computational model and provide a detailed understanding of the compound's photophysical properties.

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| d-d | 300-500 | Excitation of an electron between ruthenium d-orbitals |

| LMCT (I → Ru) | 400-700 | Excitation of an electron from an iodide-based orbital to a ruthenium-based orbital |

| MLCT (Ru → ligand) | Varies with ligand | Excitation of an electron from a ruthenium-based orbital to a ligand-based orbital (less likely for simple aqua/iodo ligands) |

Mechanistic Probing via Computational Methods

While specific mechanistic studies on this compound are scarce, computational studies on ruthenium-catalyzed reactions in aqueous media provide a framework for how such investigations would be conducted. rsc.org For instance, the role of the iodide and aqua ligands in substrate activation and product release could be systematically investigated. Transition state analysis would reveal the geometry of the activated complex and provide insights into the factors that control the reaction's stereoselectivity and regioselectivity. The calculated activation energies could then be compared with experimentally determined reaction rates to validate the proposed mechanism.

Beyond optical spectra, computational methods can predict a range of other spectroscopic parameters that are vital for characterizing chemical compounds. For paramagnetic species like Ru(III) complexes, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly challenging but highly valuable. nih.govacs.org Relativistic DFT calculations are necessary to accurately predict the hyperfine shifts caused by the unpaired electron on the ruthenium center. acs.org

Computational protocols have been developed to predict 99Ru NMR chemical shifts for Ru(II) complexes, and similar approaches could be adapted for Ru(III) species. sisgeenco.com.br Such calculations for this compound would need to account for the paramagnetic nature of the Ru(III) ion and the influence of the iodide and water ligands on the electronic environment of the ruthenium nucleus. The predicted NMR parameters could then aid in the interpretation of experimental spectra, helping to confirm the structure of the complex in solution.

Advanced Computational Methodologies in Ruthenium Chemistry

The study of heavy elements like ruthenium often requires computational methods that go beyond standard DFT. Relativistic effects, which become significant for heavier elements, must be properly accounted for to achieve high accuracy. pnnl.govunt.edu Methods like the Douglas-Kroll-Hess (DKH) or Zero-Order Regular Approximation (ZORA) can be incorporated into DFT calculations to include scalar relativistic effects. mdpi.com For a comprehensive understanding of electronic structure and properties, especially those involving excited states or strong electron correlation, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its extensions may be necessary.

In the context of Ruthenium(III) iodide, advanced computational studies have been performed on its solid-state form, α-RuI3. These studies often employ DFT+U or dynamical mean-field theory (DMFT) to better describe the electron correlation in the ruthenium d-orbitals. Such calculations have been crucial in understanding the metallic versus insulating nature of this material and the role of spin-orbit coupling. While these solid-state calculations are not directly transferable to the molecular hydrate, they highlight the importance of advanced computational techniques in accurately describing the electronic properties of ruthenium-iodide systems.

Catalytic Applications and Reaction Mechanism Studies Involving Ruthenium Iii Iodide Hydrate

Applications in Organic Synthesis

Ruthenium-based catalysts, derivable from precursors like ruthenium(III) iodide hydrate (B1144303), are instrumental in forging new molecular architectures through a variety of organic reactions. The presence of iodide as a counterion has been shown to significantly enhance both reactivity and stereoselectivity in numerous transformations, a phenomenon often referred to as the "iodide effect". nih.govorganic-chemistry.org

Cross-Coupling and Carbon-Carbon Bond Formation Reactions

Ruthenium catalysts are effective in mediating the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. While many protocols start with ruthenium(III) chloride, the in situ or direct use of iodide-containing ruthenium complexes plays a pivotal role in enhancing catalytic performance. Iodide-bound ruthenium complexes have demonstrated efficacy in carbonyl addition reactions and various cross-coupling transformations. nih.govorganic-chemistry.org These reactions often circumvent the need for premetalated reagents, aligning with principles of green chemistry. organic-chemistry.org

Key applications include:

Carbonyl Allylation and Vinylation : Ruthenium-JOSIPHOS catalytic systems facilitate the enantioselective carbonyl anti-(α-aryl)allylation of aryl propynes with primary alcohols through a hydrogen auto-transfer mechanism. organic-chemistry.org Similarly, reactions of alcohols and aldehydes with 2-butyne can yield chiral tiglyl alcohols. organic-chemistry.org

C-H Arylation : Ruthenium catalysts, in combination with ligands like tricyclohexylphosphine, can direct the C-H arylation of substrates such as benzoic acids with a variety of aryl halides (iodides, bromides) and triflates. acs.org The use of a simple precursor like RuCl3 hydrate with an iodide source is often as effective as more complex catalysts. acs.org

Ketone Cross-Coupling : Ruthenium-catalyzed cross-coupling of β-ketoamides with organoboronates has been developed, proceeding through the cleavage of an alkenyl C-N bond. youtube.com

C-O Bond Activation : Ruthenium(0) catalysts, which can be generated from Ru(III) precursors, have been used for the cross-coupling of aryl methyl ethers with organoboranes via selective cleavage of the C(aryl)-O bond. dntb.gov.ua

Table 1: Ruthenium-Catalyzed Cross-Coupling and C-C Bond Formation Reactions

| Reaction Type | Substrates | Catalyst System (Illustrative) | Product Type | Ref |

|---|---|---|---|---|

| Carbonyl Allylation | Alcohols/Aldehydes, Arylpropynes | Ruthenium-JOSIPHOS/Iodide | α-Aryl)allylation Products | nih.govorganic-chemistry.org |

| Carbonyl Vinylation | Alcohols/Aldehydes, 2-Butyne | Ruthenium catalyst/Iodide | Chiral Tiglyl Alcohols | nih.govorganic-chemistry.org |

| C-H Arylation | Benzoic Acids, Aryl Halides | [Ru(p-cymene)Cl2]2/PCy3/KI | Ortho-arylated Benzoic Acids | acs.org |

| Ketone Cross-Coupling | β-Ketoamides, Organoboronates | Ruthenium catalyst | Substituted Alkenes | youtube.com |

| C-O Cleavage Coupling | Aryl Methyl Ethers, Organoboranes | Ru3(CO)12 | Biaryl Aldehydes | dntb.gov.ua |

Selective Oxidation and Dehydrogenation of Organic Substrates

Ruthenium(III) complexes are proficient catalysts for oxidation and dehydrogenation reactions, which are fundamental transformations in organic synthesis for introducing functionality and creating unsaturation. rsc.orglibretexts.org

Oxidation of Ketones : The kinetics and mechanism of the Ruthenium(III)-catalyzed oxidation of cyclohexanone by acidic bromate have been studied, demonstrating the role of Ru(III) in facilitating the oxidation process. taylorfrancis.com In such systems, [RuCl₆]³⁻ has been identified as a potential reactive species, which would have its iodide analogue in systems derived from ruthenium(III) iodide. taylorfrancis.com

Dehydrogenation of Organic Compounds : Ruthenium-based catalysts are highly active for dehydrogenation, which involves the removal of hydrogen from an organic molecule to form unsaturated compounds like alkenes or carbonyls from alcohols. rsc.orgacs.org This process is crucial for producing valuable chemical intermediates such as aldehydes, ketones, and styrene. acs.org Ruthenium catalysts are also employed in the oxidative cleavage of alkenes and the oxidation of C(sp³)-H bonds.

Table 2: Ruthenium(III)-Catalyzed Oxidation and Dehydrogenation Reactions

| Reaction Type | Substrate | Catalyst System (Illustrative) | Product Type | Ref |

|---|---|---|---|---|

| Ketone Oxidation | Cyclohexanone | Ru(III) / Acidic Bromate | Oxidized Ketone Derivatives | taylorfrancis.com |

| Alcohol Dehydrogenation | Alcohols | Ruthenium Complexes | Aldehydes, Ketones | rsc.orgacs.org |

| C-H Oxidation | Adamantane | Ruthenium catalyst / NaIO₄ | Oxidized Adamantane | |

| Alkene Cleavage | Alkenes | Ruthenium catalyst / NaIO₄ | Carbonyl Compounds |

Hydration Reactions of Unsaturated Organic Compounds

Ruthenium catalysts have enabled significant advances in the hydration of unsaturated compounds, particularly the anti-Markovnikov hydration of terminal alkynes to produce aldehydes. This transformation is a departure from classical acid-catalyzed hydrations that typically yield ketones (Markovnikov products). acs.orgtaylorfrancis.com

The use of specific cyclopentadienylruthenium complexes or systems generated from precursors like [RuCl₂(C₆H₆)]₂ with specialized phosphine ligands allows for highly regioselective and efficient addition of water across the triple bond. acs.orgnih.gov This method is tolerant of various functional groups and provides a direct route to aldehydes from readily available alkynes. organic-chemistry.org

Table 3: Ruthenium-Catalyzed Hydration of Unsaturated Compounds

| Reaction Type | Substrate | Catalyst System (Illustrative) | Product | Regioselectivity | Ref |

|---|---|---|---|---|---|

| Alkyne Hydration | Terminal Alkynes | RuCpCl(dppm) | n-Aldehyde | Anti-Markovnikov | organic-chemistry.orgnih.gov |

| Alkyne Hydration | Terminal Alkynes | [RuCl₂(C₆H₆)]₂ / P(C₆H₅)₂(C₆F₅) | n-Aldehyde | Anti-Markovnikov | acs.org |

| Alkyne Hydration | Terminal Alkynes | [CpRu(CH₃CN)₃]PF₆ / Bipyridyl ligand | n-Aldehyde | Anti-Markovnikov |

Acylation and Other Functionalization Reactions

Ruthenium(III) compounds are effective catalysts for the acylation of alcohols, phenols, and thiols. Using ruthenium(III) chloride, a close analogue to the iodide hydrate, these reactions proceed in high yields under mild conditions, often at room temperature. The use of ionic liquids as the solvent medium can further enhance reaction rates and allows for the recycling of the catalyst system. This methodology is applicable to a wide range of substrates, including sterically hindered ones like 2,6-dimethylphenol.

Table 4: Ruthenium(III)-Catalyzed Acylation Reactions

| Substrate Type | Acylating Agent | Catalyst System (Illustrative) | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Alcohols (Primary, Secondary) | Acetic Anhydride | RuCl₃ (5 mol%) | [bmim][PF₆] | Acetate Esters | |

| Phenols | Acetic Anhydride | RuCl₃ (5 mol%) | [bmim][PF₆] | Phenyl Acetates | |

| Thiols | Acetic Anhydride | RuCl₃ (5 mol%) | [bmim][PF₆] | Thioacetates |

Mechanistic Understanding of Ruthenium(III)-Catalyzed Processes

Elucidating the mechanisms of ruthenium-catalyzed reactions is crucial for optimizing existing methods and developing new transformations. Studies often involve a combination of kinetic analysis, isolation of intermediates, deuterium labeling experiments, and computational modeling.

Investigation of Catalytic Cycles and Intermediate Species

The catalytic cycles of ruthenium-mediated reactions are diverse and highly dependent on the specific transformation, ligands, and oxidation state of the metal.

In C-C Coupling and C-H Activation : Mechanistic studies suggest that C-H activation can proceed via a concerted metalation-deprotonation (CMD) step to form a ruthenacycle intermediate. libretexts.org The iodide counterion can play a key role by defining the stereochemistry at the ruthenium center and stabilizing transition states through non-classical hydrogen bonding, thereby enhancing enantioselectivity. nih.govorganic-chemistry.org

In Oxidation Reactions : For the Ru(III)-catalyzed oxidation of cyclohexanone, the reaction exhibits first-order kinetics with respect to Ru(III). taylorfrancis.com The proposed mechanism involves the formation of a complex between the substrate and the catalyst, which then interacts with the oxidant in a subsequent step. The active catalyst species is suggested to be [RuCl₆]³⁻ in chloride-rich media, indicating that the coordination environment of the Ru(III) center is critical. taylorfrancis.com

In Hydration of Alkynes : The anti-Markovnikov regioselectivity in the hydration of terminal alkynes is a subject of detailed mechanistic investigation. Theoretical and experimental evidence suggests that the cycle does not involve a Ru(II)-vinylidene species. acs.org Instead, a key step is the protonation of the coordinated alkyne at the substituted carbon to form a metal-vinyl intermediate. nih.gov This is followed by isomerization to a Ru(IV)-hydride-vinylidene, nucleophilic attack by water, and reductive elimination to release the aldehyde product. nih.gov This pathway accounts for the observed regioselectivity and the incorporation of the acetylenic hydrogen into the final formyl group. nih.gov

In Hydroamination Reactions : Studies on the hydroamination of vinylarenes reveal a mechanism involving nucleophilic attack on a ruthenium η⁶-vinylarene complex. This forms a ruthenium η⁶-(2-aminoethyl)benzene complex, which then undergoes arene exchange with the starting vinylarene to regenerate the catalyst and release the product, highlighting a rare catalytic cycle proceeding through π-arene complexes.

Influence of Oxidation State Changes in Catalysis

The catalytic efficacy of ruthenium compounds, including Ruthenium(III) iodide hydrate, is intrinsically linked to the metal's ability to cycle through multiple oxidation states, ranging from -II to +VIII. researchgate.netvedantu.com The most common and catalytically relevant states are Ru(II), Ru(III), and Ru(IV). mdpi.com The transition between these states forms the basis of many catalytic cycles, particularly in redox reactions such as oxidations, hydrogenations, and carbon-carbon bond formations. utexas.eduguidechem.com

In many catalytic processes, Ru(III) serves as a stable precursor, or precatalyst, which is converted in situ to a more active species of a different oxidation state. For instance, in certain environments, Ru(III) complexes can be reduced to their more active Ru(II) counterparts to initiate a catalytic cycle. mdpi.com This "activation by reduction" strategy is a key principle, leveraging the relative inertness of Ru(III) for stability and its conversion to the catalytically potent Ru(II) species under reaction conditions. mdpi.com

Conversely, in oxidation reactions, Ru(III) can be oxidized to higher-valent species like Ru(IV) or Ru(V), which are often the key active oxidants. For example, in the aerial oxidation of alcohols, Ru/Al₂O₃ catalysts are extremely active, and the mechanism involves the oxidation of a Ru(III) species to a Ru(IV) oxo-species (Ru(IV)=O), which then acts as the primary oxygen transfer agent. researchgate.net The subsequent reduction of the ruthenium center back to Ru(III) completes the catalytic loop, allowing the cycle to repeat. The efficiency of this process can be significantly enhanced by the presence of non-redox metal ions, such as Al(III), which can accelerate the re-oxidation of the Ru(III) intermediate. researchgate.net

The stability of different oxidation states is also a critical factor. Studies on PtRu thin-film electrodes have shown that Ru-oxide species, which involve higher oxidation states of ruthenium, can be the origin of catalyst degradation through dissolution. researchgate.net Therefore, controlling the oxidation state is crucial not only for catalytic activity but also for maintaining the long-term stability of the catalyst. researchgate.net

Catalyst Design Principles and Activity Enhancement

The design of effective catalysts based on this compound involves strategic modifications to the ligand environment and an understanding of the role played by the halide itself. The goal is to enhance catalytic activity, selectivity, and stability. acs.orgmathnet.ru

A primary design principle is the "halogen effect," which compares the catalytic performance of complexes with different halide ligands (e.g., iodide vs. chloride). mathnet.ru Iodide ligands, being larger and more polarizable than chlorides, can significantly influence the electronic and steric properties of the ruthenium center. This modification can boost catalytic activity and alter selectivity. mathnet.ru In olefin metathesis, for example, ruthenium-diiodide catalysts have demonstrated higher productivity and improved selectivity for macrocyclization compared to their chloride analogues. nih.govnih.gov The bulky iodide ligands can favor the formation of cyclic products, which is a significant advantage in the synthesis of macrocycles. nih.govnih.gov

Ligand lability is another crucial factor in catalyst design. For a catalytic cycle to proceed efficiently, ancillary ligands (non-reacting ligands) must sometimes dissociate from the metal center to allow the substrate to bind. In the synthesis of second-generation Grubbs and Hoveyda iodide catalysts, the low lability of ancillary phosphine or ether ligands in the corresponding chloride precursors was found to slow down the crucial halide exchange step. nih.govnih.gov An effective design strategy, therefore, involves using precursors with more labile ligands to facilitate the clean and high-yield formation of the target iodide catalyst. nih.govnih.gov

Computational and mechanistic studies provide a framework for de novo catalyst design by creating multifactor design metrics. acs.org These metrics can include quantum-chemical calculations of:

Catalyst Activity: The energy barriers for key steps in the catalytic cycle.

Catalyst Stability: The energy associated with decomposition pathways.

Precatalyst Initiation: The ease with which the active catalytic species is formed from the stable precatalyst.

Synthetic Accessibility: The feasibility of synthesizing the proposed catalyst structure. acs.org

By combining these factors, a numerical "fitness score" can be generated to predict the performance of a potential catalyst before it is synthesized, guiding experimental efforts toward more promising structures. acs.org

An example of activity enhancement is seen in the ring-closing metathesis (mRCM) for macrocycle synthesis. While high dilutions are typically needed to favor intramolecular cyclization over intermolecular polymerization, the use of specifically designed iodo-Grela catalysts can improve selectivity for the desired macrocycle even at higher, more practical concentrations. nih.gov

| Catalyst | Halide Ligand | Substrate Concentration | Product Yield (%) | Key Observation |

|---|---|---|---|---|

| nG (nitro-Grela) | Chloride (Cl) | High | Lower | Standard catalyst shows reduced selectivity at higher concentrations. |

| nG-I₂ (iodo-Grela) | Iodide (I) | High | Improved | Iodide analogue shows improved selectivity for macrocyclization. |

| HC1Ph | Chloride (Cl) | 0.02 M | Variable | Oligomers (undesired byproducts) are formed. |

| HC1Ph-I₂ | Iodide (I) | 0.02 M | Less Oligomers | Iodide catalyst reduces the formation of intermolecular reaction byproducts. |

| HC3Me-I₂ | Iodide (I) | 0.02 M | 86% | Emerged as the most productive catalyst at this concentration. |

Materials Science and Engineering Applications of Ruthenium Iii Iodide Hydrate Derived Materials

Fabrication of Advanced Functional Materials

The fabrication of advanced functional materials from ruthenium precursors typically involves transformation into ruthenium metal, ruthenium oxides, or other ruthenium-containing compounds with desired morphologies and properties, such as nanoparticles, nanosheets, and thin films. These materials find applications in catalysis, energy storage, and electronics.

Ruthenium Oxide Nanomaterials

Ruthenium dioxide (RuO₂) is a particularly important functional material due to its high electrical conductivity, excellent thermal stability, and catalytic activity. researchgate.net Various methods have been developed to synthesize RuO₂ nanomaterials, often using more common precursors like ruthenium(III) chloride. These methods can, in principle, be adapted for Ruthenium(III) iodide hydrate (B1144303).

One common approach is through hydrolysis and precipitation . In this method, a ruthenium salt is dissolved in a solvent, and a precipitating agent is added to induce the formation of a ruthenium hydroxide (B78521) or hydrous oxide precursor. Subsequent thermal treatment (calcination) converts this precursor into crystalline RuO₂. The properties of the final material, such as particle size and surface area, are highly dependent on the reaction conditions, including pH, temperature, and the presence of surfactants. For instance, a study on the synthesis of RuO₂ from ruthenium(III) chloride demonstrated that calcination temperature significantly affects the crystalline structure and morphology of the resulting material.

Another promising technique is hydrothermal synthesis . This method involves heating an aqueous solution of the ruthenium precursor in a sealed vessel. The elevated temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of well-defined nanocrystals. Hydrothermal synthesis offers excellent control over the size, shape, and crystallinity of the resulting nanoparticles. Research on the hydrothermal synthesis of ruthenium nanoparticles from ruthenium trichloride (B1173362) has shown that the choice of reducing agent can influence the morphology of the final product, yielding hexagonal nanocrystals or spherical nanoparticles.

Ruthenium-Based Electrocatalysts

Ruthenium-based materials are renowned for their catalytic activity in a variety of electrochemical reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and iodide oxidation reaction (IOR). ncat.edumdpi.com The fabrication of these electrocatalysts often involves depositing ruthenium or ruthenium oxide nanoparticles onto a conductive support material, such as carbon or titania.

A facile one-step hydrothermal approach has been reported for the fabrication of Ru single-atom alloy catalysts (Ru SAAC) anchored on a TiO₂ support. ncat.edu This method, which involves the reaction of Ru and Ti precursors followed by annealing, yields a catalyst with exceptional performance in the iodide oxidation reaction. ncat.edu While the specific ruthenium precursor used in this study was not Ruthenium(III) iodide hydrate, the process highlights a potential application for materials derived from it, given the relevance of the iodide oxidation reaction.

The electrocatalytic performance of ruthenium-based materials is intimately linked to their structure and composition. For instance, in the context of lithium-oxygen batteries, ruthenium-based electrocatalysts have been shown to promote the oxygen evolution reaction by facilitating the decomposition of lithium peroxide. xmu.edu.cn The design strategies for these catalysts focus on regulating their electronic structure and matrix architecture to enhance their catalytic kinetics. xmu.edu.cn

Ruthenium and Ruthenium Oxide Thin Films

Thin films of ruthenium and ruthenium oxide are crucial components in various microelectronic devices, serving as electrodes in capacitors and as diffusion barriers. semanticscholar.org Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are common techniques for depositing these films. These methods rely on volatile ruthenium precursors that can be transported in the gas phase to a substrate, where they decompose or react to form the desired film.

While organometallic ruthenium compounds are often used as precursors for CVD and ALD, inorganic salts can also be employed. A patented method describes the formation of ruthenium dioxide films by the thermal decomposition of an inorganic ruthenium-based film, such as one formed from ruthenium(III) chloride, using a high-intensity beam of radiation. google.com This technique allows for the patterning of ruthenium dioxide films on various substrates, including flexible polymers. google.com A similar approach could potentially be adapted for films prepared from this compound.

The properties of the deposited thin films, such as crystallinity and roughness, are influenced by the deposition parameters, including substrate temperature. Studies on ruthenium oxide thin films grown by pulsed laser deposition have shown that increasing the substrate temperature leads to an increase in film density and roughness, with strong crystalline orientation achieved at higher temperatures.

Q & A

Basic: What are the optimal synthetic routes for preparing high-purity Ruthenium(III) iodide hydrate, and how does hydration state affect its reactivity?

This compound is typically synthesized via direct halogenation of ruthenium metal or its oxides using hydroiodic acid under controlled conditions. For high-purity yields, anhydrous RuI₃ can be refluxed in a stoichiometric mixture of HI and water, followed by crystallization under inert atmospheres to regulate hydration . The hydration state (e.g., trihydrate vs. monohydrate) significantly impacts reactivity: higher hydration may reduce catalytic activity due to steric hindrance or altered electron density at the Ru center. Purity (>99%) is critical for reproducibility; trace metals (e.g., Fe, Pd) can introduce side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure and purity?

Key techniques include:

- X-ray Diffraction (XRD) : Resolves crystal structure and hydration state by comparing experimental patterns with simulated models .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms Ru³⁺ oxidation state and iodine coordination environment .

- Thermogravimetric Analysis (TGA) : Quantifies hydration levels by measuring mass loss upon heating .

- Elemental Analysis (EA) : Validates stoichiometry (e.g., Ru:I ratio) and detects impurities (e.g., Cl⁻ from incomplete halogenation) .

- FT-IR Spectroscopy : Identifies Ru-I stretching modes (~250–300 cm⁻¹) and water-of-hydration peaks .

Advanced: How does this compound function as a catalyst in oxidation-reduction reactions, and what are the key mechanistic steps involved?

RuI₃·xH₂O acts as a Lewis acid catalyst in redox reactions, facilitating electron transfer via its labile iodide ligands. In alcohol oxidation, the mechanism involves:

Substrate Coordination : Alcohol binds to the Ru center, displacing iodide.

Oxidative Dehydrogenation : Ru³⁺ abstracts a β-hydrogen, forming a Ru-H intermediate and releasing aldehyde.

Regeneration : Iodide ligands stabilize intermediates, while water/hydration aids proton transfer .

Contrast with RuCl₃·xH₂O shows iodide’s stronger leaving-group ability enhances turnover but may reduce stability in polar solvents .

Advanced: What strategies can resolve discrepancies in reported catalytic efficiencies of this compound across different studies?

Discrepancies often arise from:

- Hydration Variability : Standardize synthesis to control xH₂O content (e.g., drying under vacuum) .

- Impurity Profiles : Use ICP-MS to quantify trace metals (e.g., Pd, Fe) that may poison active sites .

- Reaction Conditions : Document solvent polarity, temperature, and iodide concentration, as these influence Ru³⁺ solubility and ligand exchange rates .

- In Situ Characterization : Employ XAFS or Raman spectroscopy to monitor catalyst structure during reactions .

Advanced: How does this compound interact with biomolecules like DNA, and what implications does this have for its use in anticancer research?

RuI₃·xH₂O induces DNA damage via two pathways:

Direct Coordination : Ru³⁺ binds to guanine N7 sites, distorting the double helix and inhibiting replication.

Reactive Oxygen Species (ROS) Generation : Iodide ligands participate in Fenton-like reactions, producing hydroxyl radicals that oxidize DNA bases .

Challenges : Hydration shell stability affects cellular uptake; compare with RuCl₃·xH₂O, which shows higher bioavailability but lower specificity .

Basic: What are the critical considerations for handling and storing this compound to prevent decomposition or hygroscopic degradation?

- Storage : Keep in airtight, light-resistant containers under inert gas (Ar/N₂) to avoid hydrolysis or oxidation .

- Hygroscopicity : Use desiccants (e.g., silica gel) and humidity-controlled environments (<30% RH) .

- Decomposition Signs : Color change (black to brown) indicates iodide loss; verify purity via EA or XRD before reuse .

Advanced: In nanomaterials synthesis using this compound, how do reaction parameters influence the morphology and properties of the resulting nanostructures?

- Temperature : Higher temps (≥80°C) favor spherical Ru nanoparticles (5–10 nm) via rapid nucleation; lower temps yield anisotropic structures (rods, wires) .

- Reducing Agents : Ascorbic acid produces smaller particles (3–5 nm) compared to NaBH₄ (10–15 nm) due to faster reduction kinetics.

- Ligand Effects : Excess iodide stabilizes colloidal suspensions but may passivate catalytic surfaces .

Advanced: What are the challenges in reproducing literature-reported catalytic performance of this compound, and how can they be systematically addressed?

Reproducibility issues stem from:

- Undisclosed Hydration States : Report xH₂O via TGA and Karl Fischer titration .

- Batch-Dependent Impurities : Collaborate with suppliers to obtain certificates of analysis (e.g., <100 ppm total metals) .

- Kinetic vs. Thermodynamic Control : Use controlled reagent addition (e.g., syringe pumps) to standardize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.